molecular formula C8H15NO6 B15139714 N-Acetyl-D-talosamine-18O,d3

N-Acetyl-D-talosamine-18O,d3

Cat. No.: B15139714
M. Wt: 226.23 g/mol
InChI Key: MBLBDJOUHNCFQT-NDWXWZHXSA-N
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Description

N-Acetyl-D-talosamine-18O,d3 (systematic name: 2-[Me-2H3;18O]acetamido-2-deoxy-D-talose) is an isotopically labeled derivative of N-acetyl-D-talosamine. This compound incorporates deuterium (d3) at the methyl group of the acetyl moiety and an oxygen-18 (18O) isotope in the acetamido functional group. Structurally, D-talosamine is a 2-amino-2-deoxy derivative of D-talose, a hexose sugar with hydroxyl group configurations distinct from its epimers (e.g., D-galactosamine or D-glucosamine). The isotopic labeling enhances its utility in metabolic tracing, pharmacokinetic studies, and nuclear magnetic resonance (NMR) spectroscopy, where isotopic substitution minimizes signal interference .

Properties

Molecular Formula

C8H15NO6

Molecular Weight

226.23 g/mol

IUPAC Name

2,2,2-trideuterio-N-[(2S,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8+/m1/s1/i1D3,12+2

InChI Key

MBLBDJOUHNCFQT-NDWXWZHXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=[18O])N[C@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-talosamine-18O,d3 typically involves the acetylation of D-talosamine. The reaction conditions often include the use of acetic anhydride in the presence of a base such as pyridine. The incorporation of the 18O isotope and deuterium labeling can be achieved through specific isotopic enrichment techniques during the synthesis process .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized use in research. the production process would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with additional steps for purification and quality control to ensure the isotopic labeling is consistent and accurate .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-talosamine-18O,d3 can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups.

    Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.

    Substitution: This reaction can replace the acetyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-Acetyl-D-talose, while reduction can regenerate N-Acetyl-D-talosamine .

Scientific Research Applications

N-Acetyl-D-talosamine-18O,d3 has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-D-talosamine-18O,d3 involves its incorporation into biochemical pathways where it can act as a substrate or inhibitor. The molecular targets include enzymes involved in glycosylation and metabolic processes. The pathways affected by this compound can provide insights into the regulation of sugar metabolism and its implications for health and disease .

Comparison with Similar Compounds

Isotopically Labeled Structural Analogs

(a) N-Acetyl-D-galactosamine-d3
  • Molecular Formula: C8H12D3NO5
  • Molecular Weight : 224.23 g/mol
  • Isotopic Labels : Deuterium (d3) on the acetyl group.
  • CAS : 376645-66-8
  • Applications : Used in glycobiology to study glycosylation pathways and as a tracer in drug delivery systems .
  • Key Differences :
    • D-galactosamine is an epimer of D-talosamine, differing in the configuration of the C4 hydroxyl group.
    • Lacks 18O labeling, limiting its use in dual-isotope tracing compared to N-Acetyl-D-talosamine-18O,d3 .
(b) N-Acetyl-D-glucosamine
  • Molecular Formula: C8H15NO6
  • Molecular Weight : 221.21 g/mol
  • Isotopic Labels: None (natural abundance).
  • CAS : 7512-17-6
  • Applications : Widely used in osteoarthritis research and chitosan production.
  • Key Differences: Differs from D-talosamine in the configurations of C3 and C4 hydroxyl groups. Non-deuterated form limits utility in tracer studies requiring isotopic differentiation .

Isotopically Labeled Non-Structural Analogs

(a) N-Acetyl-d3-DL-alanine-3,3,3-d3
  • Molecular Formula: C5H5D6NO3
  • Molecular Weight : 137.16 g/mol
  • Isotopic Labels : Deuterium (d3) on the methyl and acetyl groups.
  • CAS : 49148-40
  • Applications : Used in protein structure analysis and metabolic studies.
  • Key Differences: An amino acid derivative, lacking the carbohydrate backbone of talosamine.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Isotopic Labels CAS Number Key Applications
This compound C8H12D3NO6 223.20 d3, 18O Not specified Metabolic tracing, NMR
N-Acetyl-D-galactosamine-d3 C8H12D3NO5 224.23 d3 376645-66-8 Drug delivery studies
N-Acetyl-D-glucosamine C8H15NO6 221.21 None 7512-17-6 Osteoarthritis research
N-Acetyl-d3-DL-alanine-d3 C5H5D6NO3 137.16 d6 49148-40 Protein structure analysis

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